Chloramben-ammonium

Description

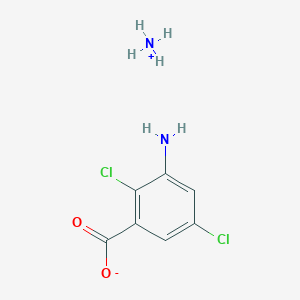

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1076-46-6 |

|---|---|

Molecular Formula |

C7H8Cl2N2O2 |

Molecular Weight |

223.05 g/mol |

IUPAC Name |

azanium;3-amino-2,5-dichlorobenzoate |

InChI |

InChI=1S/C7H5Cl2NO2.H3N/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12);1H3 |

InChI Key |

RSSKZIYCSDAOJD-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[NH4+] |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[NH4+] |

Other CAS No. |

1076-46-6 |

Related CAS |

133-90-4 (Parent) |

Origin of Product |

United States |

Chemical and Physical Properties of Chloramben Ammonium

A comprehensive understanding of the chemical and physical properties of chloramben-ammonium is fundamental to its application and environmental behavior. The properties of the parent compound, chloramben (B1668635), are well-documented.

| Property | Value |

| IUPAC Name | 3-amino-2,5-dichlorobenzoic acid |

| CAS Number | 133-90-4 (for chloramben); 1076-46-6 (for ammonium (B1175870) salt) |

| Molecular Formula | C₇H₅Cl₂NO₂ (chloramben) |

| Molecular Weight | 206.03 g/mol (chloramben) |

| Physical State | Colorless crystalline solid (chloramben) |

| Solubility in water | 700 mg/L at 25°C (chloramben) |

| Stability | Thermally stable up to its boiling point but is sensitive to light. agropages.com It is also decomposed by sodium hypochlorite (B82951) solutions. agropages.com |

Data sourced from multiple references. orst.eduherts.ac.uknih.govwikipedia.orghpc-standards.com

The ammonium salt form, this compound, is noted to have moderate water solubility. This property influences its formulation and application as a soil-applied herbicide.

Synthesis and Manufacturing Processes

The synthesis of chloramben (B1668635), the parent acid of chloramben-ammonium, involves a multi-step chemical process. The primary method described in the literature is the chlorination of benzoic acid, which is then followed by nitration and subsequent reduction of the nitro group to an amino group. nih.gov Another synthesis route involves the reduction of the nitro group of purified dinoben (3-nitro-2,5-dichlorobenzoic acid). nih.govnih.gov The ammonium (B1175870) salt is then formed by reacting the chloramben acid with ammonia (B1221849).

Environmental Fate and Persistence in Agricultural Ecosystems

Soil Adsorption, Mobility, and Leaching Potential of Chloramben-ammonium

The movement and retention of this compound in the soil are critical determinants of its availability for weed control and its potential to move into non-target areas, including groundwater.

Adsorption Coefficients and Binding Dynamics to Soil Particles

Chloramben (B1668635) exhibits a limited strength of adsorption to soil particles. epa.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, has been reported with a mean value of 190, while another study determined an experimental Koc value of 21. nih.gov These values suggest that chloramben has a high to very high mobility potential in soil. nih.gov Another source indicates a Koc value of 12.8, classifying it as mobile. ag.state.mn.usregulations.gov The adsorption process is reversible, with an equilibrium established between the chloramben in the soil solution and that bound to soil colloids. nou.edu.ng

The binding of chloramben to soil particles is influenced by the presence of water. In moist, autoclaved soil, the binding of chloramben was found to be greater than in air-dry soil. This is attributed to the increased mobility of chloramben in the presence of water, allowing it to reach chemically active sites on soil particles. acs.org

Table 1: Reported Adsorption Coefficients for Chloramben

| Adsorption Coefficient | Value | Mobility Classification | Source |

| Mean Koc | 190 | High to Very High | nih.gov |

| Experimental Koc | 21 | High to Very High | nih.gov |

| Koc | 12.8 | Mobile | ag.state.mn.usregulations.gov |

Leaching Vulnerability in Diverse Soil Textures (e.g., Sandy vs. Silt Loam)

Due to its high water solubility and limited adsorption, chloramben is prone to leaching in most soil types, a process that can be accelerated by rainfall. epa.gov Leaching is particularly pronounced in sandy soils. orst.edu The texture of the soil significantly influences water movement and, consequently, pesticide mobility. Coarse-textured sandy and gravelly soils have high infiltration rates, leading to a greater potential for pesticide leaching into groundwater. Conversely, finer-textured soils, such as those with clay subsoils, tend to have lower leaching potential due to increased surface area for adsorption. ncsu.edu Studies have shown that the downward movement of herbicides is greatest in sand and least in silty clay loam. ncsu.edu

Influence of Soil pH and Organic Matter Content on Mobility

Soil pH and organic matter content are primary factors controlling the adsorption and mobility of chloramben. nih.gov Higher adsorption, and therefore reduced mobility, occurs at a low pH with low organic matter content, or at a neutral pH with high organic matter content. nih.gov As the organic matter content of the soil increases, the binding of chloramben also increases, which in turn decreases its leaching potential. orst.edu The phytotoxicity of some herbicides has been shown to have an inverse relationship with organic matter content. plos.org The sorption of herbicides is often positively correlated with organic matter and cation exchange capacity, and negatively correlated with pH. researchgate.net

Biotic Degradation and Microbial Ecology of this compound

The persistence of chloramben in soil is significantly influenced by microbial activity. nih.gov Soil microorganisms are capable of breaking down the herbicide, a process that leads to a loss of its phytotoxicity over several weeks. nih.govepa.gov This biodegradation appears to occur through processes such as decarboxylation. epa.gov The rate of this microbial degradation seems to be independent of soil pH in the range of 4.3 to 7.5. epa.gov

Studies indicate that the breakdown of chloramben by soil microflora involves the slow but steady cleavage of the carboxyl group. nih.gov The rate of degradation is influenced by soil type and organic matter content. For instance, a rapid loss of chloramben has been observed after 4-6 weeks in soils with high organic content, which is likely due to the microbial populations entering a logarithmic growth phase. epa.gov In contrast, persistence can be longer in clay soils compared to sandy loam or silty clay loam, possibly due to differences in microbial activity levels. epa.gov

The methyl ester form of chloramben is also subject to microbial action. Soil bacteria can hydrolyze the ester to the free acid, a reaction that is dependent on the presence of water. epa.gov In wet soil, approximately 50% of the chloramben methyl ester can be converted to the free acid within about a week. epa.govepa.gov

Table 2: Microbial Degradation of Chloramben in Different Soil Conditions

| Soil Condition | Degradation Process | Finding | Citation(s) |

|---|---|---|---|

| General Soil | Microbial Action | Loss of phytotoxicity occurs over several weeks due to microbial breakdown. | nih.govepa.gov |

| High Organic Content Soil | Microbial Action | Rapid loss of chloramben occurs after a 4-6 week lag phase. | epa.gov |

| Wet Soil | Hydrolysis of Methyl Ester | Bacteria hydrolyze ~50% of chloramben methyl ester to the free acid in 2-3 days. | epa.gov |

| Varying pH (4.3-7.5) | Decarboxylation | The rate of phytotoxicity loss appears to be independent of soil pH within this range. | epa.gov |

| Different Soil Types | Biodegradation | In a 160-day study, biodegradation of (14C)-COOH-labelled amiben was 56.2% in Ella island soil and 42.7% in Kewaunee clay soil. | nih.gov |

The application of herbicides, including this compound, can have significant impacts on non-target soil microbial communities, which are crucial for maintaining soil health and fertility. csic.es Herbicides can alter the total microbial population, and repeated applications may negatively affect microbial biodiversity. csic.esmdpi.com The presence of ammonium (B1175870) itself can also change the diversity and structure of bacterial communities in soil. nih.gov High levels of ammonium have been shown to decrease the Shannon diversity index of soil bacteria. nih.gov

The introduction of pesticides into the soil can lead to shifts in the dominant microbial phyla. For example, studies on nitrogen addition in wetlands, which can be analogous to the application of ammonium-based compounds, have shown changes in the relative abundance of phyla such as Acidobacteriota, Proteobacteria, and Chloroflexi. nih.gov The widespread use of pesticides may lead to a decrease in soil microbial biodiversity, which could have a negative impact on crop yields over the long term. csic.es

This compound can influence key biogeochemical cycles in the soil, particularly the nitrogen cycle processes of nitrification and denitrification. google.com The ammonium component (NH₄⁺) is a key substrate for nitrification, the microbial oxidation of ammonia (B1221849) to nitrate. frontiersin.orgmdpi.com The application of ammonium-based compounds can, therefore, directly affect the organisms responsible for this process.

Herbicides have been shown to have varying effects on nitrifying and denitrifying bacteria. researchgate.net Some pesticides can inhibit soil bacteria involved in the conversion of ammonia to nitrite, a key step in nitrification. researchgate.net For example, fungicides have been shown to decrease the population of ammonium oxidizing bacteria. mdpi.com The impact can be dependent on the specific chemical, its concentration, and the soil conditions. researchgate.netnih.gov High nitrogen inputs can lead to soil acidification through increased nitrification, which in turn affects microbial communities. mdpi.com Furthermore, changes in these nitrogen transformation pathways can influence the emission of greenhouse gases like nitrous oxide (N₂O) from agricultural soils. nih.govcopernicus.org

Table 3: Potential Effects of this compound Components on Soil Nitrogen Cycling

| Component | Soil Process | Potential Effect | Citation(s) |

|---|---|---|---|

| Ammonium (NH₄⁺) | Nitrification | Serves as a primary substrate; high concentrations can alter microbial community structure and potentially lead to soil acidification. | nih.govfrontiersin.orgmdpi.com |

| Ammonium (NH₄⁺) | Microbial Diversity | High ammonium addition can decrease the Shannon diversity of soil bacterial communities. | nih.gov |

| Herbicide (General) | Nitrification | Can have inhibitory effects on nitrifying bacteria, disrupting the conversion of ammonia to nitrate. | mdpi.comresearchgate.net |

| Herbicide (General) | Denitrification | Can alter the abundance of denitrifying genes, potentially affecting N₂O emissions, especially under wet conditions. | nih.gov |

Mechanisms of Herbicide Resistance and Resistance Management

Elucidation of Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) arises from genetic modifications at the herbicide's specific site of action within the plant, which reduce the binding affinity of the herbicide to its target protein. pesticidestewardship.org This can occur through alterations in the target protein itself or through the overproduction of the target protein. pesticidestewardship.org

Genetic Basis of Target Protein Alterations

For synthetic auxin herbicides like chloramben-ammonium, the primary targets are components of the auxin signaling pathway, which regulates plant growth and development. scielo.brunl.edu Resistance can evolve through mutations in the genes encoding auxin receptors, such as the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB). nih.gov These proteins are part of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex that targets Aux/IAA transcriptional repressors for degradation in the presence of auxin. acs.org

While mutations in auxin receptor homologs have been shown to confer resistance to other synthetic auxins, specific mutations in these receptors that grant resistance to this compound have not been documented in the scientific literature. nih.gov The rarity of resistance to synthetic auxins compared to other herbicide classes may be due to the fact that mutations in these crucial auxin receptors could lead to significant fitness costs for the plant, potentially impairing normal growth and development. scielo.br

Gene Expression and Gene Duplication in Resistance

An alternative TSR mechanism is the increased production of the target protein, which can be achieved through the amplification of the gene encoding it. nih.gov This increased gene copy number leads to a higher concentration of the target enzyme, effectively diluting the impact of the herbicide. geneticliteracyproject.org A notable example of this is the amplification of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene, which confers resistance to glyphosate. nih.govgeneticliteracyproject.org

However, there is currently no specific research available that documents increased gene expression or gene duplication of auxin receptors as a mechanism of resistance to this compound in weed populations.

Analysis of Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.gov These mechanisms are generally more complex than TSR and can include reduced herbicide uptake and movement within the plant, as well as enhanced metabolic detoxification. nih.govresearchgate.net

Reduced Herbicide Absorption and Translocation as Resistance Factors

The effectiveness of a foliar-applied herbicide is dependent on its absorption by the leaves and subsequent translocation to its site of action. Reduced uptake or sequestration of the herbicide can therefore be a potent resistance mechanism.

Studies on cucumber (Cucumis sativus) have demonstrated that tolerance to chloramben (B1668635) can be linked to reduced absorption and translocation. cambridge.org In one study, tolerant cucumber lines exhibited lower uptake and reduced movement of the herbicide from the roots to the shoots compared to susceptible lines. cambridge.org This suggests that restricting the movement of this compound within the plant is a viable resistance strategy.

A study comparing the susceptible weed velvetleaf (Abutilon theophrasti) and the tolerant soybean (Glycine max) found that a greater amount of unmetabolized chloramben was translocated to the shoots of velvetleaf, indicating that restricted translocation contributes to tolerance in soybean. chemijournal.com Another proposed mechanism for tolerance is the binding of chloramben in the roots, which would also limit its translocation to the shoots. cucurbit.info

Table 1: Differential Translocation of 14C-Chloramben in Cucumber Lines

| Cucumber Line | Tolerance Level | Primary Basis for Tolerance/Susceptibility |

|---|---|---|

| MSU 3207 | Tolerant | Low uptake and reduced translocation of the herbicide. cambridge.org |

| MSU 0612 | Tolerant | A distinct 14C-label distribution pattern in the leaves. cambridge.org |

| MSU 3159 | Susceptible | Rapid absorption and higher concentrations of chloramben in the roots. cambridge.org |

| MSU 0866 | Susceptible | Higher concentrations of chloramben in the roots due to metabolic differences. cambridge.org |

Enhanced Metabolic Degradation as a Primary NTSR Mechanism

The detoxification of herbicides through metabolic processes is a major mechanism of NTSR. nih.govawsjournal.org Plants can metabolize herbicides into less toxic or non-toxic compounds, which are then often sequestered in the vacuole or bound to cell wall components. mountainscholar.org

The primary metabolic pathway for chloramben in both tolerant and susceptible plant species involves the rapid formation of conjugates. nih.gov A key metabolic step is the formation of a glucose ester of chloramben. researchgate.net Furthermore, the N-glucosylation of chloramben, catalyzed by N-glucosyltransferases, is a recognized detoxification pathway in plants like soybean. dur.ac.ukmolaid.comresearchgate.net This conjugation increases the water solubility of the compound, facilitating its sequestration and reducing its phytotoxicity.

Role of Cytochrome P450 Monooxygenases and Glutathione (B108866) S-transferases

Two major enzyme superfamilies, cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), are frequently implicated in the metabolic detoxification of a wide range of herbicides. nih.govnih.gov

P450s are involved in Phase I of detoxification, where they introduce functional groups onto the herbicide molecule, often making it more susceptible to further metabolism. awsjournal.orgmountainscholar.org While P450s are known to metabolize many herbicides, including other synthetic auxins, specific studies detailing the direct role of P450s in the metabolism of this compound are limited. nih.gov

GSTs are typically involved in Phase II of detoxification, catalyzing the conjugation of glutathione to the herbicide or its metabolites. ibiol.ronih.gov This reaction significantly increases the water solubility of the compound and reduces its toxicity. researchgate.net Increased GST activity has been linked to atrazine (B1667683) resistance in velvetleaf. idosi.org However, direct evidence for the involvement of GSTs in the detoxification of this compound in resistant weeds is not well-documented.

Mentioned Compounds

Evolutionary Dynamics of Resistance to this compound

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, driven by the intense selection pressure exerted by the repeated use of herbicides. nih.govnumberanalytics.com While specific documented cases of resistance to this compound are not as widespread as for some other herbicide classes, the fundamental principles of evolutionary dynamics apply.

Selection Pressures and the Emergence of Resistant Biotypes

The emergence of weed biotypes resistant to any herbicide, including this compound, is a direct consequence of evolutionary selection. hracglobal.com Within any large weed population, there exists natural genetic variation, with a few individual plants (biotypes) potentially possessing inherent traits that allow them to survive a herbicide treatment that would normally be lethal. hracglobal.com

The primary driver for the selection of these resistant individuals is the continuous and intensive use of a single herbicide or herbicides with the same mode of action. numberanalytics.comhracglobal.commontana.edu Chloramben acts as a synthetic auxin, inhibiting seedling root development. herts.ac.ukherts.ac.uk Repeated application of this compound creates a strong selection pressure, eliminating susceptible individuals while allowing the rare, pre-existing resistant ones to survive, reproduce, and pass on their resistance traits. numberanalytics.comhracglobal.com Over several generations, this leads to a significant increase in the frequency of the resistant biotype within the population, eventually resulting in a noticeable failure of weed control. hracglobal.com

Several factors contribute to the selection pressure that drives the emergence of resistant biotypes. These are outlined in the table below.

| Factor | Description | Impact on Resistance Development |

| Herbicide Use Frequency | The number of times a herbicide is applied over a given period. | High frequency increases the selection pressure, accelerating the evolution of resistance. numberanalytics.com |

| Herbicide Efficacy | The effectiveness of the herbicide in controlling the target weed. | Highly effective herbicides impose very strong selection pressure, as only the most resistant individuals will survive. montana.edu |

| Soil Residual Activity | The length of time the herbicide remains active in the soil. | Herbicides with long residual activity prolong the selection pressure on weeds that emerge later in the season. montana.edu |

| Weed Genetics | The inherent genetic diversity and mutation rate of the weed species. | Higher genetic diversity increases the probability that resistance-conferring genes are already present in the population. numberanalytics.com |

| Cropping System | The type of crops grown and the associated management practices. | Monoculture systems that rely on the same herbicide year after year create consistent and intense selection pressure. hracglobal.com |

| Weed Biology | Characteristics such as seed dormancy and population size. | Large weed populations with long-lived seed banks can harbor resistant genes, and dormant seeds can escape herbicide applications, diluting the effects of management but preserving resistant traits. numberanalytics.comhracglobal.com |

The intensive use of chemical crop protection has led to the selection of herbicide-resistant biotypes in various weed species. mdpi.com

Polygenic Nature of Non-Target Site Resistance

Herbicide resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov While TSR involves mutations in the specific protein that the herbicide targets, NTSR involves a wider range of mechanisms that prevent the herbicide from reaching its target in a lethal concentration. nih.govpesticidestewardship.org

NTSR is often considered a more complex and challenging form of resistance because it is frequently polygenic, meaning it is controlled by multiple genes. scielo.brnih.govmdpi.com These mechanisms can include:

Reduced herbicide absorption or translocation: The plant takes up less of the herbicide or restricts its movement to the target site. nih.govnih.gov

Enhanced metabolic degradation: The plant produces higher levels of detoxifying enzymes, such as cytochrome P450s (CYP450s) or glutathione S-transferases (GSTs), that break down the herbicide into non-toxic compounds. nih.govmdpi.com

Sequestration: The herbicide is moved into cellular compartments like the vacuole or bound to the cell wall, where it cannot cause harm. pesticidestewardship.org

The evolution of NTSR often involves the selection and accumulation of multiple minor genes that contribute to herbicide tolerance. researchgate.net This polygenic basis means that NTSR can confer broad cross-resistance to herbicides from different chemical classes with entirely different modes of action. mdpi.comresearchgate.net Herbicide resistance that evolves through the selection of polygenic metabolic pathways from standing genetic variation is a common phenomenon. rothamsted.ac.uk While specific studies on the polygenic nature of NTSR to this compound are limited, the general principles suggest that if resistance were to evolve, it could likely involve these complex, multi-gene mechanisms.

Strategies for Sustainable Resistance Management

To combat the evolution of herbicide resistance, it is crucial to adopt sustainable management strategies that reduce the selection pressure on weed populations. Relying on a single method of weed control is no longer a viable long-term strategy. montana.educroplife.org.au

Integrated Weed Management Approaches Incorporating Diverse Modes of Action

Integrated Weed Management (IWM) is a comprehensive approach that combines various control tactics to manage weeds effectively while minimizing the evolution of resistance. riverineplains.org.auillinois.edu The core principle of IWM is to avoid over-reliance on any single control method, particularly herbicides. illinois.edu

Key components of an IWM program to manage resistance to herbicides like this compound include:

Herbicide Rotation and Mixtures: The most critical element is to rotate herbicides with different modes of action (MOA) or use mixtures containing multiple MOAs. hracglobal.comcroplife.org.au Chloramben is a synthetic auxin (WSSA/HRAC Group 4). herts.ac.ukresearchgate.net An effective strategy would involve rotating it with herbicides from different groups, such as ALS inhibitors (Group 2), ACCase inhibitors (Group 1), or PPO inhibitors (Group 14), to control weeds that might be tolerant or resistant to a single MOA.

Cultural Practices: These methods aim to give the crop a competitive advantage over weeds. Practices include crop rotation, planting competitive crop varieties, optimizing planting density, and using cover crops to suppress weed growth. riverineplains.org.auillinois.edu

Mechanical and Physical Control: Tillage, cultivation, and hand-weeding can be used to manage weeds and reduce the number of individuals that are exposed to herbicides. illinois.edu

Scouting and Monitoring: Regularly scouting fields helps in the early detection of weed escapes or potential resistant patches, allowing for targeted intervention before the problem spreads. montana.edu

By integrating these diverse strategies, the selection pressure for resistance to any single herbicide, including this compound, is significantly reduced. riverineplains.org.auillinois.edu

Synergistic and Antagonistic Interactions in Herbicide Mixtures

Tank-mixing herbicides is a common practice to broaden the spectrum of controlled weeds and to manage resistance. awsjournal.orgawsjournal.org When herbicides are mixed, their interaction can result in one of three outcomes:

Additive Effect: The combined effect of the mixture is equal to the sum of the effects of the individual herbicides. awsjournal.org

Synergistic Effect: The combined effect is greater than the sum of the individual effects. awsjournal.org

Antagonistic Effect: The combined effect is less than the sum of the individual effects. This can occur due to physicochemical incompatibility or physiological interference within the plant. awsjournal.org

Understanding these interactions is vital for designing effective resistance management programs. While antagonism can reduce weed control and potentially favor the survival of resistant individuals, synergistic interactions can enhance efficacy. awsjournal.org

Research has shown various interactions between different herbicide groups. For instance, mixtures of atrazine with herbicides that inhibit carotenoid biosynthesis have resulted in synergistic, antagonistic, and additive effects depending on the weed species. awsjournal.org A specific study noted a synergistic effect on the control of Florida beggarweed when the synthetic auxin herbicide chloramben was applied with paraquat, a photosystem I inhibitor (Group 22). scielo.br

The table below summarizes potential interactions when mixing herbicides, which is a key consideration for resistance management.

| Interaction Type | Description | Implication for Resistance Management |

| Synergism | The mixture's total effect is greater than the sum of its individual components. awsjournal.org | Highly desirable. Can improve control of tough-to-kill weeds and potentially reduce the selection of resistant individuals. |

| Antagonism | The mixture's total effect is less than the sum of its individual components. awsjournal.org | Undesirable. Can lead to control failures and may increase the selection for resistant weeds by exposing them to a sub-lethal dose. awsjournal.org |

| Additivity | The mixture's total effect is equal to the sum of its individual components. awsjournal.org | A predictable and acceptable outcome for broadening the weed control spectrum. |

Using herbicide mixtures with different modes of action is a fundamental strategy to delay the evolution of herbicide resistance. awsjournal.org

Ecological Impact on Non Target Organisms Within Agroecosystems

Effects on Aquatic Organisms and Ecosystems

The introduction of any pesticide into an aquatic environment can have far-reaching consequences. For chloramben (B1668635) and its derivatives, the effects on aquatic life have been a subject of regulatory assessment, though comprehensive data, particularly on sublethal effects and food web dynamics, remain sparse.

Bioaccumulation Potential in Aquatic Biota

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food, leading to a concentration in the organism that is greater than in the surrounding environment. fao.orgepa.gov There is conflicting information regarding the bioaccumulation potential of chloramben.

One database from the University of Hertfordshire (AERU) suggests that chloramben has a high potential for bioaccumulation. herts.ac.uk In contrast, a U.S. EPA Pesticide Registration Standard document reports on a fish accumulation study for chloramben that indicates little potential for significant bioaccumulation. epa.gov That study found that the maximum bioconcentration factors (BCFs)—a measure of accumulation from water alone—for edible and non-edible tissues were low, at 1.14 and 2.19, respectively. epa.gov The BCF values declined during the exposure period and dropped rapidly once the fish were returned to clean water. epa.gov A calculated BCF based on water solubility also estimated a low value of approximately 15, further suggesting that chloramben is not likely to bioconcentrate significantly in aquatic organisms. nih.govca.govepa.gov

Table 2: Reported Bioaccumulation Potential for Chloramben

| Data Source | Finding | Bioaccumulation Factor (BCF) | Conclusion |

|---|---|---|---|

| U.S. EPA epa.gov | Fish accumulation study | 1.14 (edible tissue), 2.19 (non-edible tissue) | Little potential for significant accumulation |

| AERU Database herts.ac.uk | Database entry | Not specified | High potential for bioaccumulation |

| PubChem nih.gov | Calculated estimate | ~15 | May not bioconcentrate |

Impact on Aquatic Food Web Dynamics

The impact of a herbicide on an aquatic food web can be direct, through toxicity to organisms at various trophic levels, or indirect, by altering the availability of food sources. rroij.comresearchgate.net Specific studies on the impact of chloramben-ammonium on aquatic food web dynamics are not available in the reviewed literature.

However, potential impacts can be inferred from its mode of action and general ecotoxicological principles. As a herbicide, chloramben is designed to kill plants. Its introduction into an aquatic ecosystem could harm or eliminate sensitive aquatic plants and algae (phytoplankton), which are primary producers at the base of the food web. mdpi.com A reduction in primary productivity would decrease the food available for primary consumers, such as zooplankton and some fish, which could in turn affect populations of secondary consumers (predatory invertebrates and fish) that feed on them. rroij.comnih.gov The extent of such an impact would depend on the concentration of the herbicide in the water and the sensitivity of the specific plant and algal species present.

Effects on Terrestrial Non-Target Organisms

On land, the soil and its inhabitants, as well as beneficial insects like pollinators, are most at risk from the application of soil-applied herbicides like this compound.

Responses of Soil Macrofauna (e.g., Earthworms) to this compound

Earthworms are considered vital bioindicators of soil health, as they are directly and continuously exposed to soil contaminants through ingestion and dermal contact. jst.go.jp Their populations and health can be significantly affected by agricultural chemicals.

Impact on Terrestrial Invertebrate Communities (e.g., Honeybees)

The effect of pesticides on pollinators, particularly honeybees (Apis mellifera), is a major environmental concern. For chloramben, the available data are somewhat contradictory.

Several sources classify chloramben as relatively non-toxic to honeybees. orst.edu A 1972 laboratory study that fed various herbicides to newly emerged honeybees found chloramben to be relatively nontoxic at concentrations of 10 and 100 parts per million (ppmw), with a reduction in the bees' half-life observed only at the very high concentration of 1000 ppmw. ag.gov EPA documents also cite studies indicating low mortality and minimal effects on honeybee reproduction. epa.govepa.gov

Conversely, one European database classifies chloramben as moderately toxic to honeybees, though the basis for this classification is not detailed. herts.ac.uk Given that many modern insecticides are highly toxic to bees, the comparatively lower toxicity of a benzoic acid herbicide like chloramben is notable, but conflicting reports warrant a cautious interpretation. researchgate.netnih.gov

Table 3: Reported Toxicity of Chloramben to Honeybees (Apis mellifera)

| Source | Finding | Concentration | Effect |

|---|---|---|---|

| Morton et al. (1972) ag.gov | Feeding Study | 10 ppmw | Relatively nontoxic |

| Morton et al. (1972) ag.gov | Feeding Study | 100 ppmw | Relatively nontoxic |

| Morton et al. (1972) ag.gov | Feeding Study | 1000 ppmw | Reduction in half-life |

| EXTOXNET orst.edu | Profile Data | Not specified | Not toxic to bees |

| AERU Database herts.ac.uk | Database Entry | Not specified | Moderately toxic |

Methodologies for Assessing Ecological Risk beyond Mortality

Traditional ecotoxicological assessments have historically relied on acute mortality tests, such as the median lethal concentration (LC50), to determine the toxicity of chemical compounds. However, this approach fails to capture the full spectrum of potential ecological impacts, as non-lethal (sublethal) concentrations of pesticides can significantly affect the health, behavior, and reproductive success of non-target organisms, leading to population-level consequences. ucanr.edudiva-portal.orgnih.gov Assessing the ecological risk of herbicides like this compound within agroecosystems requires a more nuanced approach that incorporates a variety of methodologies designed to detect these sublethal effects. nih.govresearchgate.net These advanced methods provide a more realistic evaluation of a chemical's potential to disrupt ecosystem structure and function. europa.eu

Biochemical and Physiological Markers

One of the primary ways to assess sublethal stress is by measuring changes in the biochemical and physiological processes of an organism. These markers can serve as early warning indicators of exposure and potential harm.

Table 1: Research Findings on Herbicide Impact on Soil Enzyme Activities

| Enzyme | Function in Soil | Observed Effect of Herbicides | Reference |

|---|---|---|---|

| Dehydrogenases | Indicator of overall microbial metabolic activity | Generally inhibited by various pesticides. | researchgate.net |

| Urease | Nitrogen (N) cycle: Hydrolyzes urea (B33335) to ammonia (B1221849) | Activity can be decreased by certain fungicides and insecticides. | cabidigitallibrary.org |

| Phosphatases (Acid and Alkaline) | Phosphorus (P) cycle: Mineralize organic P | Effects vary; can be stimulated by some herbicides (e.g., carfentrazone-ethyl) or decreased by others. | cabidigitallibrary.orgresearchgate.net |

| Arylsulfatase | Sulfur (S) cycle: Mineralizes organic S | Often shows no response, but significant decreases have been observed at high application rates. | researchgate.net |

| β-Glucosidase | Carbon (C) cycle: Breaks down cellobiose | Variable response to different herbicides. | researchgate.net |

| Cellulase | Carbon (C) cycle: Decomposes cellulose | Often stimulated by pesticide application. | cabidigitallibrary.orgresearchgate.net |

Nitrogen Fixation Analysis: Symbiotic nitrogen fixation by bacteria like Rhizobium in legume root nodules is a vital source of nitrogen in many agricultural systems. agr.hrirb.hr Herbicides can interfere with this symbiotic relationship. nih.gov Methodologies to assess this interference include greenhouse studies where legume seeds inoculated with Rhizobium are grown in herbicide-treated soil. pakbs.org Key endpoints measured are the number and weight of root nodules, and the activity of the nitrogenase enzyme, which is responsible for converting atmospheric nitrogen to ammonia. pakbs.org This activity is often quantified using the acetylene (B1199291) reduction assay.

Aquatic Photosynthesis Inhibition: Algae and cyanobacteria are primary producers at the base of most aquatic food webs. Herbicides that leach into water bodies can inhibit their growth and photosynthetic activity. mdpi.comresearchgate.net Standardized laboratory bioassays are used to assess these effects. These methods involve exposing cultured algae (e.g., Navicula sp., Chlamydomonas reinhardtii) to different concentrations of the herbicide. mdpi.comresearchgate.net The primary endpoints measured over a set period (e.g., 96 hours) are cell density (growth) and the concentration of photosynthetic pigments like chlorophyll (B73375) a and chlorophyll b. mdpi.com A reduction in these parameters indicates a negative impact on the primary productivity of the aquatic ecosystem.

Behavioral, Reproductive, and Developmental Endpoints

Chronic exposure to low levels of chemical stressors can lead to changes in animal behavior, growth, and reproduction, which are critical for population survival. ijrar.orgresearchgate.net

Invertebrate Growth and Reproduction Tests: Earthworms are key bioindicators of soil health. ijsr.net Beyond acute mortality, chronic toxicity tests that measure sublethal endpoints like growth and reproduction are considered more sensitive and environmentally relevant. ijrar.orgijsr.net Methodologies, such as those outlined by the OECD, involve exposing adult earthworms (e.g., Eisenia fetida) to herbicide-contaminated soil for several weeks. ijsr.net During this time, changes in adult biomass and the production of juveniles (cocoons and hatchlings) are recorded and compared to control groups. researchgate.netijsr.net Similar tests are conducted for aquatic invertebrates, like Daphnia magna, where reproductive output is monitored over a 21-day period. diva-portal.orgherts.ac.uk

Behavioral Assays: Behavioral responses are often rapid and sensitive indicators of sublethal stress. mdpi.com For aquatic organisms like fish, methodologies include observing changes in swimming behavior (e.g., activity levels, resting time), shoaling cohesion, and boldness in response to a threat. ucanr.edumdpi.com For soil invertebrates, changes in burrowing activity can be quantified. Sublethal exposure to certain pesticides has been shown to alter the 3D structure of earthworm burrows, which has implications for soil aeration and water infiltration.

Table 2: Methodologies for Assessing Sublethal Behavioral and Reproductive Effects

| Organism Group | Methodology/Test Type | Endpoints Measured | Ecological Relevance | Reference |

|---|---|---|---|---|

| Earthworms (e.g., Eisenia fetida) | Chronic Reproduction Test (e.g., OECD Guideline) | Adult biomass change; cocoon production; number of juveniles. | Population sustainability; soil bioturbation and fertility. | ijsr.netjst.go.jp |

| Aquatic Invertebrates (e.g., Daphnia magna) | Chronic Reproduction Test | Number of offspring produced over 21 days. | Population dynamics; food source for higher trophic levels. | diva-portal.orgherts.ac.uk |

| Fish (e.g., Cypriniformes) | Behavioral Observation Assays | Swimming activity; shoaling cohesion; boldness/avoidance response. | Foraging success; predator avoidance; social interactions. | mdpi.com |

| Aquatic Damselfly Larvae | Predation Ability Test | Foraging and capture efficiency of prey. | Predator-prey dynamics; community structure. | diva-portal.org |

Community and Genetic Level Assessments

Advanced molecular tools allow for risk assessment at higher levels of biological organization, from genetic damage within an individual to shifts in entire microbial communities.

Microbial Community Structure Analysis: Herbicides can alter the composition and diversity of soil microbial communities. nih.govnativesciencereport.org Culture-independent molecular techniques are used to characterize these changes. Methodologies like Denaturing Gradient Gel Electrophoresis (DGGE) and high-throughput Next-Generation Sequencing (NGS) analyze microbial DNA extracted directly from soil to reveal changes in species richness, evenness, and the relative abundance of different bacterial or fungal groups. nih.govnih.gov These methods provide a comprehensive picture of how a chemical impacts the soil microbiome.

Genotoxicity Assessment: Some chemical compounds can damage the DNA of organisms, leading to mutations or cell death. The comet assay (Single Cell Gel Electrophoresis) is a sensitive technique used to quantify DNA damage in the cells of an organism. nih.gov For ecotoxicological risk assessment, this assay can be applied to non-target invertebrates like earthworms exposed to contaminated soil. researchgate.netnih.gov The extent of DNA damage serves as a direct biomarker of genotoxic effects at sublethal concentrations.

Advanced Analytical Methodologies for Chloramben Ammonium Research

Spectroscopic and Chromatographic Techniques for Residue Analysis

A range of sophisticated analytical techniques are utilized for the residue analysis of chloramben (B1668635), the active component of chloramben-ammonium. These methods offer varying levels of sensitivity, selectivity, and applicability depending on the sample matrix and research objectives.

UV/Visible Spectrophotometry Applications

UV/Visible spectrophotometry is a well-established technique for the quantitative analysis of chloramben. This method is based on the principle that chloramben absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. cambridge.orgupi.edu The analysis can be performed directly or after a derivatization reaction to form a colored compound, which enhances sensitivity and selectivity.

One common approach involves the diazotization of the primary amine group of chloramben, followed by coupling with a chromogenic reagent such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) or 1-naphthol (B170400) to produce a colored azo dye. epa.govresearchgate.net The absorbance of this dye is then measured at a specific wavelength, typically around 475 nm to 528 nm, and the concentration of chloramben is determined from a standard calibration curve. researchgate.net

The Brønsted acid-base properties of chloramben, which influence its UV absorption spectra, have been studied in solutions of different pH levels. These spectral characteristics are also applicable to understanding the behavior of chloramben when adsorbed onto surfaces like clay minerals. cambridge.org While UV/Visible spectrophotometry is a relatively simple and cost-effective method, its application can be limited by interferences from other compounds in complex matrices that absorb at similar wavelengths. nih.gov

Table 1: UV/Visible Spectrophotometry Parameters for Chloramben Analysis

| Parameter | Value | Reference |

| Analytical Method | Diazotization and coupling | epa.govresearchgate.net |

| Chromogenic Reagent | N-(1-naphthyl)ethylenediamine dihydrochloride | epa.gov |

| 1-naphthol | epa.govresearchgate.net | |

| Measurement Wavelength | 475 nm - 528 nm | researchgate.net |

Gas Chromatography (GC) with Selective Detectors

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For the analysis of chloramben, which is a polar and non-volatile carboxylic acid, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. newtowncreek.infonih.gov Methylation is a common derivatization technique, converting chloramben to its methyl ester. epa.govnewtowncreek.info

The derivatized chloramben is then typically analyzed using a GC system equipped with a selective detector, most commonly an electron capture detector (ECD). The ECD is highly sensitive to halogenated compounds like chloramben, providing low detection limits. gcms.czepa.gov To ensure accurate identification, dual-column confirmation with two columns of different polarities is often employed. gcms.cz

Pyrolysis-gas chromatography has also been explored for the analysis of quaternary ammonium (B1175870) compounds. This technique involves the thermal degradation of the compound in the GC injector port, followed by the separation and detection of the resulting products. american.edu

Table 2: Gas Chromatography (GC) Conditions for Chloramben Analysis

| Parameter | Condition | Reference |

| Derivatization | Methylation | epa.govnewtowncreek.info |

| Detector | Electron Capture Detector (ECD) | gcms.czepa.gov |

| Confirmation | Dual-column analysis | gcms.cz |

Application of Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like GC or LC, is an indispensable tool for the definitive identification and quantification of chloramben and its metabolites. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of derivatized chloramben detected by GC-ECD. american.edu The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for the compound.

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), have become the methods of choice for sensitive and selective analysis of chloramben and other acidic herbicides. eurl-pesticides.euresearchgate.net LC-MS/MS offers high specificity by monitoring specific precursor-to-product ion transitions, which significantly reduces matrix interference and allows for very low detection limits. researchgate.net For example, a method using LC-MS/MS has been validated for the determination of chloramben in rice and rye with a limit of quantification (LOQ) of 0.001 mg/kg. eurl-pesticides.eu

These techniques are also crucial for identifying and characterizing the metabolites of chloramben formed in various environmental and biological systems. nih.govresearchgate.net

Table 4: Mass Spectrometry Parameters for Chloramben Analysis

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| LC-MS/MS | Negative Electrospray | 204 | 160 | epa.gov |

| LC-MS/MS | Negative Electrospray | 203.6 | 159.9 | researchgate.net |

| LC-MS/MS | Negative Electrospray | 205.6 | 161.9 | researchgate.net |

Sample Preparation and Extraction Protocols

The successful analysis of this compound relies heavily on efficient sample preparation and extraction procedures to isolate the analyte from complex matrices and remove interfering substances.

Optimization of Extraction Efficiency from Environmental and Biological Matrices

The choice of extraction method depends on the nature of the sample matrix, which can range from soil and water to plant and animal tissues.

For soil samples, common extraction techniques include ultrasonic extraction and shaker extraction. epa.gov The solvent system often involves a mixture of organic solvents like acetone (B3395972) and methylene (B1212753) chloride or diethyl ether to effectively extract chloramben from the soil particles. gcms.czepa.gov The pH of the extraction solvent is a critical parameter, and acidification is often necessary to ensure the acidic chloramben is in its non-ionized form, which is more readily extracted into organic solvents. nemi.gov

For water samples, liquid-liquid extraction with a solvent like diethyl ether or methyl tert-butyl ether (MtBE) is a standard procedure. epa.govaccustandard.com

A widely used and efficient extraction method for various food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. eurl-pesticides.euresearchgate.net This method typically involves an initial extraction with an organic solvent like acetonitrile, followed by a salting-out step using salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation. researchgate.net The QuEChERS method has been successfully applied to the analysis of chloramben in food matrices with good recoveries. eurl-pesticides.euresearchgate.net

For biological matrices, which are often complex, cleanup steps such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) are frequently employed after the initial extraction to remove co-extracted interferences. epa.govcsic.es

Table 5: Common Extraction Techniques for Chloramben

| Sample Matrix | Extraction Technique | Solvents | Cleanup | Reference |

| Soil | Ultrasonic Extraction | Acetone/Methylene Chloride | - | epa.gov |

| Soil | Shaker Extraction | Acetone/Diethyl Ether | - | epa.gov |

| Water | Liquid-Liquid Extraction | Diethyl Ether, MtBE | - | epa.govaccustandard.com |

| Food | QuEChERS | Acetonitrile | d-SPE | eurl-pesticides.euresearchgate.net |

| Biological Tissues | Solvent Extraction | Varies | SPE | epa.govcsic.es |

Development of Bioassays for Herbicide Activity and Persistence

Bioassays serve as a valuable tool for assessing the herbicidal activity and environmental persistence of compounds like chloramben. epa.gov These assays utilize the response of living organisms to determine the biological effects of a chemical. criver.com They can provide crucial information on a herbicide's phytotoxicity and how long it remains active in the environment. epa.gov The development of reliable and standardized bioassays is essential for understanding a product's mode of action and ensuring its quality and efficacy. criver.com

The persistence of chloramben's phytotoxicity is influenced by environmental factors. For instance, photodegradation in aqueous solutions can lead to a total loss of phytotoxicity within two days. epa.gov In soil, the breakdown is slower, with about a 30% loss of phytotoxicity in 48 hours, and is primarily carried out by soil bacteria over several weeks. epa.gov Bioassays can be used to monitor these degradation processes and their impact on herbicidal efficacy.

In Vitro and In Vivo Bioassay Systems (e.g., Cucumber Root-Growth Bioassay)

Both in vitro and in vivo bioassay systems are employed in chloramben research. In vitro assays, conducted in a controlled laboratory setting, can provide rapid and highly specific results. criver.com An example of an in vitro system is the use of Chinese Hamster Ovary (CHO) cells to measure chromosome aberration frequencies as an indicator of mutagenicity. epa.gov

A prominent in vivo bioassay for chloramben involves the use of cucumber (Cucumis sativus L.) seedlings. ashs.orgresearchgate.net The cucumber root-growth bioassay is particularly sensitive for evaluating the effects of chloramben. ashs.org In this assay, cucumber seeds are germinated in a medium, such as a Gelrite medium, containing different concentrations of chloramben. ashs.org The Gelrite medium helps to ensure an even distribution of the chemical and prevents changes in concentration due to evaporation. ashs.org The response of the seedlings, including germination percentage, hypocotyl length, primary root length, and the number of lateral roots, is then measured. ashs.org Research has shown that at a concentration of 0.01 M chloramben, the radicles and cotyledons of cucumber seeds emerge, but hypocotyl elongation and the production of lateral roots are inhibited. ashs.org

Table 2: Cucumber Root-Growth Bioassay Parameters and Observations

| Parameter | Observation at 0.01 M Chloramben | Observation at 0.0001 M Chloramben |

| Germination Percentage | High (85% to 100% for most families tested). ashs.org | Significantly higher for selected tolerant families compared to the susceptible line. ashs.org |

| Hypocotyl Elongation | Inhibited; did not elongate. ashs.org | Varied among different cucumber families. ashs.org |

| Primary Root Length | Varied among different cucumber families, with susceptible lines showing significantly shorter roots. ashs.org | Susceptible lines showed significantly shorter roots compared to some tolerant families. ashs.org |

| Lateral Root Production | Inhibited; not produced. ashs.org | Not specified in the provided text. |

Correlation of Bioassay Results with Field Performance

A critical aspect of bioassay development is establishing a correlation between laboratory results and the herbicide's actual performance in the field. ashs.org This correlation validates the bioassay as a predictive tool for field efficacy. For chloramben, studies have been conducted to determine if laboratory germination procedures can predict field emergence and seedling performance. ashs.org

In one study, eleven cucumber families tolerant to chloramben were evaluated in both field and laboratory settings. ashs.org In the field, the plants were challenged with chloramben at a rate of 6.7 kg ae/ha. ashs.org In the laboratory, seeds were exposed to various concentrations of chloramben in a Gelrite medium. ashs.org The results indicated that while there were significant differences between families in both field emergence and laboratory growth parameters, the correlations between field and laboratory observations were generally low (r² = -0.31 to 0.24). ashs.org However, the correlations between different growth variables measured in the laboratory were high (r² = 0.78 to 0.84). ashs.org

This lack of a strong correlation between laboratory and field results suggests that the genetic response to chloramben under laboratory conditions may be dependent on the specific concentration of the chemical used. ashs.org It highlights the complexity of extrapolating laboratory findings to field conditions, where numerous other environmental and biological factors can influence herbicide performance. awsjournal.org

Synthesis and Formulation Science of Chloramben Ammonium

Chemical Synthesis Pathways and Derivatization

Chloramben (B1668635), chemically known as 3-amino-2,5-dichlorobenzoic acid, serves as the foundational molecule for producing various salts and esters, including chloramben-ammonium. orst.eduherts.ac.uk The synthesis of these derivatives is crucial for tailoring the compound's properties for specific applications.

Synthetic Routes to Chloramben and its Salts/Esters

The industrial synthesis of chloramben typically involves the chlorination of benzoic acid, which is then followed by nitration and subsequent reduction of the nitro group to an amino group. nih.gov Another documented method involves the reduction of the nitro group of purified dinoben to yield chloramben. nih.gov

The formation of chloramben salts, such as this compound and chloramben-sodium, is achieved through the neutralization of the chloramben acid. nih.gov Specifically, reacting chloramben with ammonium (B1175870) hydroxide (B78521) results in the formation of the water-soluble ammonium salt. nih.govcambridge.org This process is analogous to the formation of other alkali metal salts. nih.gov

Esters of chloramben, like the methyl ester, are synthesized through esterification, a reaction between the carboxylic acid group of chloramben and an alcohol, often in the presence of an acid catalyst. bc.edusolubilityofthings.com Alternative methods for ester synthesis that avoid equilibrium mixtures include reacting the corresponding acid chloride or acid anhydride (B1165640) with an alcohol. bc.edu The methyl ester of chloramben has a significantly lower water solubility compared to its salt forms. epa.govepa.gov

Investigation of Alternative Synthetic Methodologies

Research into alternative synthetic methodologies for chloramben and its derivatives is driven by the need for more efficient, environmentally friendly, and cost-effective processes. While specific novel synthetic routes for this compound are not extensively detailed in the provided search results, the broader field of agrochemical synthesis points towards general trends. These include the exploration of catalytic processes and flow chemistry to improve yield and reduce waste. google.comeurjchem.com The development of herbicidal ionic liquids (HILs) also represents an innovative approach to creating new forms of herbicides with unique properties. acs.orgnih.gov

Formulation Development for Optimized Efficacy and Environmental Profile

The formulation of a herbicide is critical for its performance and environmental impact. For chloramben and its derivatives, various formulation strategies have been explored to enhance efficacy, control release, and modify its behavior in the environment.

Controlled-Release Formulations (e.g., Starch Xanthides)

Controlled-release formulations are designed to slowly release the active ingredient over time, which can improve weed control efficacy and reduce the potential for environmental contamination. ashs.orggoogle.comjustia.com Starch xanthide formulations of chloramben have been investigated for their ability to provide slow, uniform release. ashs.orgresearchgate.netcambridge.org

Studies have shown that starch xanthide formulations can effectively control weeds. cambridge.orgcambridge.org The release rate of chloramben from these formulations can be manipulated by using different crosslinking reagents. cambridge.orgcambridge.org For example, formulations crosslinked with ferric ions (Fe³⁺) exhibit a slower release rate compared to those crosslinked with hydrogen peroxide or calcium ions (Ca²⁺). cambridge.org

Another approach to controlled release involves the use of pine kraft lignin, which has been shown to control the release of chloramben in soil columns. ashs.orgcambridge.org These formulations work by retaining the herbicide in the upper soil layers, reducing its mobility. cambridge.org

Water Solubility and Adsorption Characteristics of Various Salts and Esters

The water solubility and soil adsorption of chloramben derivatives are key factors influencing their herbicidal activity and environmental fate. Chloramben acid has a water solubility of 700 mg/L at 25°C. orst.edunih.gov

The salt forms of chloramben, such as the sodium and ammonium salts, are generally more water-soluble than the acid form. cambridge.org For instance, sodium chloramben has a very high water solubility of 250,000 ppm, while the ammonium salt is also considered to have moderate to high solubility. cambridge.orgepa.gov This high solubility allows for greater mobility in the soil, which is necessary for pre-emergence herbicides that need to reach the weed seed germination zone. orst.educambridge.org However, it also increases the potential for leaching, especially in sandy soils. orst.eduepa.gov

In contrast, the methyl ester of chloramben has a much lower water solubility of approximately 120 ppm. cambridge.orgepa.govepa.gov This lower solubility leads to increased adsorption to soil particles and reduced leaching compared to the salt forms. cambridge.orgepa.gov The adsorption of chloramben to soil colloids is influenced by soil pH and organic matter content, with increased adsorption at lower pH and higher organic matter levels. orst.eduepa.gov

Table 1: Comparison of Chloramben Derivatives

| Compound | Chemical Formula | Water Solubility | Key Characteristics |

| Chloramben | C₇H₅Cl₂NO₂ | 700 mg/L at 25°C orst.edunih.gov | Parent acid, crystalline solid. orst.edu |

| This compound | C₇H₈Cl₂N₂O₂ | Moderate | Water-soluble salt, suitable for soil application. cambridge.org |

| Chloramben-sodium | C₇H₄Cl₂NNaO₂ | High (250,000 ppm) epa.gov | Highly water-soluble, leading to greater soil mobility. epa.gov |

| Chloramben-methyl | C₈H₇Cl₂NO₂ | Low (120 ppm) epa.govepa.gov | Less soluble, more strongly adsorbed to soil. epa.gov |

Herbicidal Ionic Liquid (HIL) Formulations for Enhanced Properties

Herbicidal ionic liquids (HILs) represent a modern approach to herbicide formulation, where the active ingredient is part of an ionic liquid structure. acs.orgnih.govresearchgate.net This can lead to several advantages, including reduced volatility, adjustable water solubility, and enhanced biological activity, potentially eliminating the need for adjuvants. acs.orgnih.gov

Chloramben has been identified as a promising candidate for transformation into HILs. acs.orgnih.gov The synthesis of HILs typically involves a one or two-step process, such as metathesis or acid-base neutralization reactions. acs.orgnih.govd-nb.info By pairing a herbicidal anion like chloramben with a carefully selected cation, it is possible to create a formulation with optimized physicochemical properties for a specific application. acs.orgnih.gov Research in this area is ongoing, with a focus on developing HILs that are not only effective but also have a favorable environmental profile. acs.orgd-nb.info

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments to synthesize and characterize Chloramben-ammonium?

- Methodological Answer : Follow protocols for synthesizing ammonium salts, ensuring stoichiometric precision and pH control during neutralization. Characterize the compound using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity analysis. Document all steps in detail, including solvent selection, reaction temperatures, and purification methods, to enable replication .

- Key Considerations : Validate synthetic pathways against published literature, and cross-reference spectral data with established databases to confirm identity .

Q. What analytical techniques are critical for assessing this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal degradation. For hydrolytic stability, expose the compound to controlled humidity levels and monitor decomposition via mass spectrometry (MS). Include control experiments with inert analogs to isolate degradation pathways .

- Data Interpretation : Compare degradation profiles with computational models (e.g., Arrhenius equations) to predict shelf-life under real-world conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data regarding this compound’s bioactivity across studies?

- Methodological Answer : Perform meta-analyses of bioassay results, focusing on variables such as cell line specificity, solvent compatibility, and assay sensitivity. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic biases. Validate findings through orthogonal assays (e.g., enzyme inhibition vs. whole-cell viability) .

- Case Example : If cytotoxicity varies between studies, re-test using standardized cell cultures and controlled nutrient media to isolate confounding factors .

Q. What strategies optimize this compound’s selectivity in targeted agricultural applications while minimizing non-target effects?

- Methodological Answer : Employ structure-activity relationship (SAR) studies to modify functional groups (e.g., substituting halogens or adjusting ammonium side chains). Test derivatives against non-target organisms (e.g., beneficial soil microbes) using ecotoxicological assays. Use computational docking simulations to predict binding affinities to target vs. non-target proteins .

- Validation : Cross-reference in vitro selectivity data with field trials to assess ecological impact .

Data Presentation and Reproducibility

Q. How should researchers document this compound’s physicochemical properties to ensure reproducibility?

- Methodological Answer : Report melting points, solubility in standard solvents (e.g., water, DMSO), and partition coefficients (log P) using validated OECD guidelines. Provide raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary materials. Use IUPAC nomenclature consistently to avoid ambiguity .

- Example Table :

| Property | Method | Value (±SD) | Reference Standard |

|---|---|---|---|

| Melting Point (°C) | DSC | 152.3 ± 0.5 | USP ⟨741⟩ |

| Solubility in H₂O (mg/mL) | Shake-flask | 24.7 ± 1.2 | OECD 105 |

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals and assess normality via Shapiro-Wilk tests. Report effect sizes (e.g., Cohen’s d) for comparative studies .

Ethical and Methodological Pitfalls

Q. How can researchers avoid misinterpreting this compound’s environmental persistence data?

- Methodological Answer : Conduct long-term soil column studies to simulate field conditions, measuring half-life and metabolite formation via LC-MS/MS. Compare results with laboratory microcosms to identify overestimations/underestimations. Account for regional variations in soil pH and microbial activity .

- Common Errors : Overreliance on accelerated lab tests without field validation may skew persistence estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.